1,7-dimethyl-9H-carbazole
Overview
Description
1,7-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C₁₄H₁₃N It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Mechanism of Action
Target of Action
Carbazole derivatives, including 1,7-dimethyl-9H-carbazole, have been found to interact with a variety of biological targets. They have been shown to interfere with the activity of crucial enzymes involved in disease progression, such as topoisomerases . These enzymes play a key role in DNA replication and transcription, and their inhibition can lead to cell death, making them a target for anticancer drugs .
Mode of Action
Carbazole derivatives are known to act as dna intercalating agents . This means they can insert themselves between the base pairs of the DNA helix, disrupting its structure and function. This can inhibit DNA replication and transcription, leading to cell death .
Biochemical Pathways
Carbazole derivatives have been found to affect various biochemical pathways. For instance, they have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . These effects can have a significant impact on the pathogenesis and development of diseases like diabetes .
Pharmacokinetics
It is known that carbazole derivatives exhibit high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also substrates for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties can influence the compound’s bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, by inhibiting topoisomerases and intercalating into DNA, it can induce cell death, potentially making it useful as an anticancer agent . By modulating carbohydrate metabolism and reducing oxidative stress, it could also have therapeutic effects in diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its interaction with its targets and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Bucherer carbazole synthesis is a well-known method that uses a naphthol and an aryl hydrazine to form carbazole derivatives . Another method involves the palladium-catalyzed tandem reaction of anilines and 1,2-dihaloarenes under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to be effective in the one-pot synthesis of carbazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-3,6-dione, while substitution reactions can introduce various functional groups such as halogens, nitro groups, and sulfonic acid groups .
Scientific Research Applications
1,7-Dimethyl-9H-carbazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-9H-carbazole: This compound has similar structural features but differs in the position of the methyl groups.
3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at different positions, affecting its electronic properties.
3,6-Di-tert-butyl-9H-carbazole: This compound has bulky tert-butyl groups, which influence its steric and electronic characteristics.
Uniqueness
1,7-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in optoelectronic devices and as a precursor for the synthesis of more complex molecules .
Properties
IUPAC Name |
1,7-dimethyl-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYXUXQFJAPJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229300 | |
Record name | 9H-Carbazole, 1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78787-78-7 | |
Record name | 9H-Carbazole, 1,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078787787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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